

# An In-depth Technical Guide to the Spectral Data of 3,4-Dimethoxybenzamide

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## Compound of Interest

Compound Name: 3,4-Dimethoxybenzamide

Cat. No.: B075079

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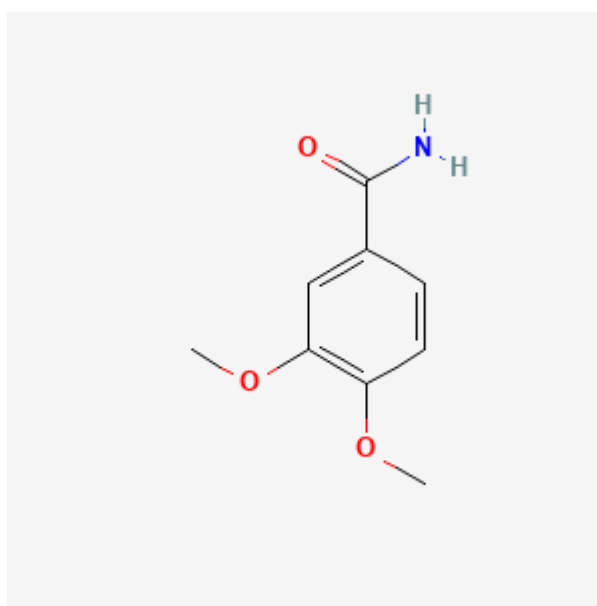
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3,4-Dimethoxybenzamide**, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

## Core Compound Information

Property	Value
Chemical Name	3,4-Dimethoxybenzamide
Synonyms	Veratramide
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>
Molecular Weight	181.19 g/mol
CAS Number	1521-41-1

Chemical Structure



## Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and Mass Spec data for **3,4-Dimethoxybenzamide**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

#### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5	Multiplet	2H	Aromatic CH (H-2, H-6)
~6.9	Doublet	1H	Aromatic CH (H-5)
~5.8	Broad Singlet	2H	-CONH <sub>2</sub>
~3.9	Singlet	6H	2 x -OCH <sub>3</sub>

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)	Assignment
~169.0	Carbonyl C=O
~151.0, ~148.0	Aromatic C-O
~126.0	Aromatic C (Quaternary)
~119.0, ~110.0, ~109.0	Aromatic CH
~55.0	Methoxy -OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3150	Strong	N-H Stretch (Amide)
3050 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch (-OCH <sub>3</sub> )
1680 - 1640	Strong	C=O Stretch (Amide I)
1620 - 1580	Medium	N-H Bend (Amide II)
1600 - 1450	Medium	Aromatic C=C Stretch
1270 - 1200	Strong	Aryl-O Stretch (Asymmetric)
1050 - 1000	Strong	Aryl-O Stretch (Symmetric)

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight and fragmentation pattern can be used to determine the structure of a compound.

Predicted Mass Spectrometry Data[\[1\]](#)

Adduct	m/z
[M+H] <sup>+</sup>	182.08118
[M+Na] <sup>+</sup>	204.06312
[M-H] <sup>-</sup>	180.06662
[M] <sup>+</sup>	181.07335

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### NMR Spectroscopy Protocol

- **Sample Preparation:** A sample of 5-10 mg of **3,4-Dimethoxybenzamide** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>, or Dimethyl Sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
- **<sup>1</sup>H NMR Acquisition:** The instrument is tuned and shimmed for the specific sample. A standard one-pulse <sup>1</sup>H NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:** A proton-decoupled <sup>13</sup>C NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of <sup>13</sup>C.

## FTIR Spectroscopy Protocol (KBr Pellet Method)

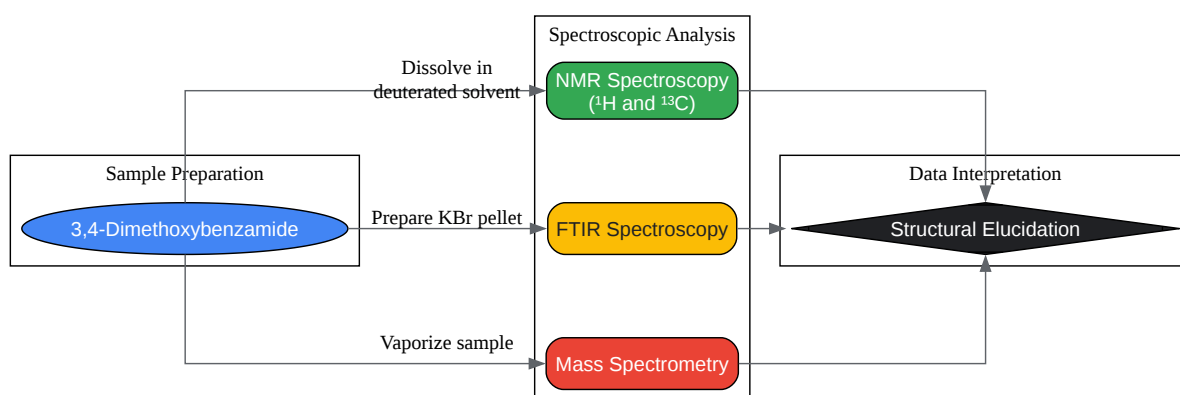
- **Sample Preparation:** Approximately 1-2 mg of **3,4-Dimethoxybenzamide** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a homogenous mixture is obtained.
- **Pellet Formation:** The mixture is transferred to a pellet die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

## Mass Spectrometry Protocol (Electron Ionization)

- **Sample Introduction:** A small amount of the solid **3,4-Dimethoxybenzamide** sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce vaporization.
- **Ionization:** The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their  $m/z$  ratio.

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## References

- 1. PubChemLite - 3,4-dimethoxybenzamide (C<sub>9</sub>H<sub>11</sub>NO<sub>3</sub>) [pubchemlite.lcsb.uni.lu]

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